Cas no 873185-52-5 (N-acetyl-α-D-mannosamine 6-phosphate)

N-acetyl-α-D-mannosamine 6-phosphate structure
873185-52-5 structure
Productnaam:N-acetyl-α-D-mannosamine 6-phosphate
CAS-nummer:873185-52-5
MF:C8H16NO9P
MW:301.187704086304
CID:4739508
PubChem ID:440273

N-acetyl-α-D-mannosamine 6-phosphate Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Acetamido-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acetamido-2-desoxy-6-O-phosphono-α-D-mannopyranose
    • 2-Acétamido-2-désoxy-6-O-phosphono-α-D-mannopyranose
    • N-acetyl-α-D-mannosamine 6-phosphate
    • α-D-Mannopyranose, 2-(acetylamino)-2-deoxy-, 6-(dihydrogen phosphate)
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-α-D-mannopyranose
    • 2-acetamido-2-deoxy-6-O-phosphono-α-D-mannose
    • 2-acetamido-2-deoxy-α-D-mannopyranose 6-(dihydrogen phosphate)
    • BMX
    • https://www.ebi.ac.uk/chebi/searchId.do?chebiId=CHEBI:62165
    • ManNAc-6-P
    • N-Acetyl-D-mannosamine 6-phosphate
    • N-Acetyl-D-mannosamine 6-phosphic acid
    • N-Acetyl-D-mannosamine-6-P
    • N-Acetyl-D-mannosamine-6-phosphate
    • N-Acetylmannosamine 6-phosphate
    • N-acetylmannosamine-6-P
    • CHEBI:62165
    • SCHEMBL14669223
    • Epitope ID:149550
    • 2-acetamido-2-deoxy-alpha-D-mannopyranose 6-(dihydrogen phosphate)
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannose
    • N-acetyl-alpha-D-mannosamine 6-phosphate
    • Q27131657
    • SCHEMBL20718798
    • 2-acetamido-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • 2-(acetylamino)-2-deoxy-6-O-phosphono-alpha-D-mannopyranose
    • Inchi: 1S/C8H16NO9P/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H2,14,15,16)/t4-,5+,6-,7-,8+/m1/s1
    • InChI-sleutel: BRGMHAYQAZFZDJ-UOLFYFMNSA-N
    • LACHT: O[C@H]1[C@H](O)[C@@H](COP(O)(=O)O)O[C@H](O)[C@H]1NC(C)=O

Berekende eigenschappen

  • Exacte massa: 301.05626809g/mol
  • Monoisotopische massa: 301.05626809g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 6
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 4
  • Complexiteit: 371
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 5
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -4.2
  • Topologisch pooloppervlak: 166Ų

Artikelen aanbevelen

Aanbevolen leveranciers
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.